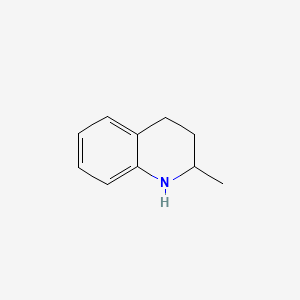

1,2,3,4-Tetrahydroquinaldine

Description

Significance of the Tetrahydroquinoline Scaffold in Scientific Research

A Ubiquitous Presence in Natural Products

The tetrahydroquinoline motif is a recurring structural element in a vast array of naturally occurring compounds, particularly alkaloids. nih.govscilit.combohrium.com These natural products are biosynthesized through diverse and complex pathways, resulting in a rich variety of structures with a wide spectrum of biological activities. nih.govbohrium.com Found in organisms ranging from plants to marine creatures, tetrahydroquinoline-containing natural products have played a crucial role in drug discovery, although challenges such as limited availability and complex synthesis can hinder their development. nih.govbohrium.com

A Prevalent Core in Synthetic Pharmaceuticals

The significance of the tetrahydroquinoline scaffold extends beyond the realm of natural products into the domain of synthetic pharmaceuticals. scilit.comnih.gov Its structural framework serves as the core of numerous synthetic compounds that exhibit notable biological properties. nih.gov Several commercially available drugs feature this heterocyclic system, highlighting its importance in medicinal chemistry. nih.gov For instance, nicainoprol (B1678734) is an antiarrhythmic drug, and oxamniquine (B1677833) is used as a schistosomicide. nih.gov Furthermore, virantmycin, an antiviral antibiotic, also contains the tetrahydroquinoline nucleus. nih.gov

A Privileged Scaffold in Medicinal Chemistry

In the field of medicinal chemistry, the tetrahydroquinoline ring system is recognized as a "privileged scaffold". nih.govresearchgate.net This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of pharmacological activities. nih.govresearchgate.net The versatility of the tetrahydroquinoline scaffold makes it an ideal starting point for the design and synthesis of new drug candidates. nih.govnih.govtandfonline.comresearchgate.net Researchers continually explore modifications to this core structure to develop novel therapeutic agents for a variety of diseases. tandfonline.com

A Glimpse into the History of Tetrahydroquinoline Research

The study of tetrahydroquinolines has a rich history, with continuous advancements in synthetic methods and a growing understanding of their biological significance. Early research focused on the isolation and characterization of naturally occurring tetrahydroquinoline alkaloids. Over the years, chemists have developed a multitude of synthetic strategies to access this important heterocyclic system. These methods range from classical reactions to modern, more efficient domino reactions that allow for the construction of complex molecules in a single step. nih.gov The ongoing development of synthetic methodologies remains a key focus, aiming to create novel tetrahydroquinoline derivatives with unique substitution patterns for biological evaluation. nih.govacs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZICUKPOZUKZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397311 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-19-4, 25448-05-9, 74497-74-8 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, tetrahydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025448059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-1,2,3,4-Tetrahydro-2-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074497748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1780-19-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, tetrahydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1,2,3,4-tetrahydro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-tetrahydro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyltetrahydroquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHV42AW48X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2,3,4 Tetrahydroquinaldine and Its Derivatives

Direct Reduction Approaches

Direct reduction, particularly through hydrogenation, stands as the most efficient pathway to obtaining tetrahydroquinolines. nih.gov This method involves the direct conversion of the quinoline (B57606) ring system to its saturated counterpart, offering a more streamlined process compared to multi-step synthetic routes. nih.gov

Hydrogenation of Quinaldine (B1664567) and its Derivatives

The hydrogenation of quinaldine, the precursor to 1,2,3,4-tetrahydroquinaldine, can be achieved using various catalytic systems. The choice of catalyst and reaction conditions plays a pivotal role in determining the product distribution and yield.

Colloidal ruthenium nanoparticles (RuNPs) have demonstrated significant catalytic activity for the hydrogenation of heteroaromatic compounds under mild conditions. researchgate.netnih.gov These nanoparticles serve as effective catalysts for the selective hydrogenation of quinaldine. researchgate.netnih.gov The stabilizing agents used in the preparation of these nanoparticles can significantly influence their catalytic performance. researchgate.netnih.gov

The choice of ligands and solvents is critical in directing the outcome of the catalytic hydrogenation of quinaldine. For instance, in ruthenium-catalyzed hydrogenations, carboxylate-modified catalysts have been shown to favor the formation of this compound, with bulky carboxylates leading to higher selectivity. nih.gov In contrast, ruthenium nanoparticles stabilized with polyvinylpyrrolidone (B124986) (PVP) in specific solvents can selectively produce 5,6,7,8-tetrahydroquinaldine. researchgate.netnih.gov The solvent can also have a cooperative effect, as seen in gold-catalyzed hydroamination where a mixture of dichloromethane (B109758) (DCM) and alcohol enhances reaction rates. beilstein-journals.org

Table 1: Effect of Ligands on Ruthenium-Catalyzed Quinaldine Hydrogenation

| Catalyst Stabilizer | Predominant Product | Selectivity | Reference |

| Polyvinylpyrrolidone (PVP) | 5,6,7,8-Tetrahydroquinaldine | High | researchgate.netnih.gov |

| 1-Adamantanecarboxylic acid (AdCOOH) | This compound | High | nih.gov |

This table illustrates how different stabilizing ligands on ruthenium nanoparticles can direct the hydrogenation of quinaldine towards different isomers.

The regioselectivity of quinaldine hydrogenation, yielding either the 1,2,3,4- or 5,6,7,8-tetrahydroquinaldine isomer, is a significant challenge. The control over this selectivity is often dictated by the catalytic system employed. As mentioned, the use of specific ligands on ruthenium nanoparticles can steer the reaction towards one isomer over the other. researchgate.netnih.gov For example, carboxylate-modified RuNPs promote the formation of this compound, whereas PVP-stabilized RuNPs favor the 5,6,7,8-isomer. nih.gov

Iron-based catalysts have emerged as a robust and cost-effective alternative for the selective hydrogenation of quinolines. rsc.orgnih.gov N-doped carbon-modified iron catalysts, prepared by pyrolyzing an iron(II) acetate (B1210297) and N-aryliminopyridine composite, have demonstrated high activity and selectivity for the hydrogenation of various (iso)quinoline derivatives to their corresponding 1,2,3,4-tetrahydro forms. rsc.orgnih.gov These catalysts are composed of Fe(0), Fe3C, and FeNx within a nitrogen-doped carbon matrix and exhibit excellent recyclability. rsc.orgnih.gov

Table 2: Iron-Catalyzed Hydrogenation of Quinaldine

| Catalyst | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to 1,2,3,4-THQ (%) | Reference |

| Fe-N-C | 100 | 50 | >99 | >99 | nih.gov |

This table showcases the high efficiency and selectivity of an N-doped carbon-supported iron catalyst for the hydrogenation of quinaldine.

Gold nanoparticles supported on materials like titanium dioxide (TiO₂) have been found to catalyze the chemoselective and regioselective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions. acs.orgnih.gov A remarkable aspect of gold catalysis is that the quinoline molecule itself can act as a promoter for the activation of molecular hydrogen, a contrast to traditional noble metal catalysts where quinolines often act as poisons. acs.orgnih.gov This self-promoting effect allows the reaction to proceed efficiently even at room temperature. acs.org The hydrogenation is highly regioselective, exclusively producing the 1,2,3,4-isomer with no traces of the 5,6,7,8-isomer or fully saturated decahydroquinoline. acs.org

Table 3: Gold-Catalyzed Hydrogenation of Quinolines

This table highlights the exceptional performance of a supported gold catalyst in the low-temperature, highly selective hydrogenation of quinoline.

Silver-Catalyzed Reduction

A notable advancement in the synthesis of 1,2,3,4-tetrahydroquinoline (B108954) derivatives is the use of a silver-catalyzed reduction process. nih.govorganic-chemistry.org This method is distinguished by its environmentally friendly approach, as it operates in water at room temperature without the need for ligands or bases. nih.govorganic-chemistry.org The core of this catalytic protocol is the in-situ generation of a silver hydride (Ag-H) species, which acts as the effective reducing agent for quinolines and other electron-deficient aromatic N-heteroarenes. nih.govorganic-chemistry.org This versatile and practical method provides a straightforward route to a variety of 1,2,3,4-tetrahydroquinoline derivatives. nih.govorganic-chemistry.org

Reduction of Quinoline with Alkyllithium and Sodium Metal

Information regarding the specific reduction of quinoline with alkyllithium and sodium metal to produce this compound is not extensively detailed in the provided search results. However, broader methodologies for quinoline reduction are well-documented. For instance, a dissolving metal reduction-cyclization sequence using iron powder in strong acid has been employed for the synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones. nih.gov This suggests that strong reducing conditions can be effective for modifying the quinoline core.

Photocatalytic Reduction of Nitrobenzene (B124822) Intermediates

The synthesis of tetrahydroquinolines can be achieved through the photocatalytic reduction of nitrobenzene intermediates. iastate.edufrontiersin.orgnih.gov This approach often involves a tandem or domino reaction sequence where the reduction of a nitro group is a key step. iastate.edu

Titanium dioxide (TiO2) is a commonly used photocatalyst in these reactions. mdpi.comresearchgate.netresearchgate.net For instance, gold nanoparticles supported on TiO2 can catalyze the reduction of functionalized quinolines to 1,2,3,4-tetrahydroquinolines. researchgate.net In this system, a hydrosilane/ethanol mixture serves as the reductant, with the reaction proceeding through the stereoselective addition of two hydride ions and two protons to the quinoline ring. researchgate.net The efficiency of TiO2-mediated photocatalysis can be influenced by the reaction medium and the crystalline structure of the TiO2. researchgate.net Commercial TiO2 (P25) has also been effectively used for the photocatalytic conversion of nitrobenzene to aniline (B41778), a key precursor for quinoline synthesis, achieving high yields under optimized conditions. mdpi.com

The table below summarizes the conditions and outcomes of TiO2-mediated reactions for the synthesis of tetrahydroquinoline precursors.

| Catalyst | Reactants | Reductant System | Conditions | Product | Yield | Reference |

| Au/TiO2 (1 mol%) | Functionalized Quinolines | Phenyldimethylsilane/Ethanol | 70°C, solvent-free | 1,2,3,4-Tetrahydroquinolines | Moderate to Excellent | researchgate.net |

| TiO2 (P25) | Nitrobenzene | Ethanol | 0.5 mg/L catalyst, 50% (v/v) EtOH | Aniline | >99% | mdpi.com |

Acid catalysis plays a crucial role in the condensation reactions that often precede or accompany the reduction step in tetrahydroquinoline synthesis. researchgate.netnih.gov In the synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones, for example, strong acid is essential for efficient conversion following the reduction of the nitro group. nih.gov The presumed mechanism involves the addition of the aniline amino group to a protonated enone. nih.gov Similarly, in the one-pot synthesis of 2-phenyl-tetrahydroquinolines (PTHQs) from 2-nitrobenzaldehyde (B1664092) and acetophenone, the acidic sites of a metal-organic framework (MOF) catalyst, UiO-66, are effective in catalyzing the initial Claisen-Schmidt condensation. iastate.eduosti.gov The addition of hydrochloric acid has also been found to be essential for facilitating the hydrogenation process in the synthesis of chiral tetrahydroquinoxaline derivatives. nih.gov

Domino Reactions in Tetrahydroquinoline Synthesis

Domino reactions, also referred to as tandem or cascade reactions, are highly efficient strategies for the synthesis of 1,2,3,4-tetrahydroquinolines. nih.govnih.gov These reactions allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates, leading to increased efficiency and atom economy. nih.govnih.gov

Reduction or Oxidation Followed by Cyclization

A common domino strategy for synthesizing tetrahydroquinolines involves a reduction or oxidation step followed by an intramolecular cyclization. nih.govnih.gov

In one example, the reductive cyclization of 2-nitrochalcones is achieved through catalytic hydrogenation. nih.gov The process requires the rapid reduction of both the side chain double bond and the nitro group to prevent the formation of quinoline byproducts. nih.gov Dichloromethane has been identified as the optimal solvent for this transformation, leading to high selectivity and yields. nih.gov

Conversely, oxidative cyclization can also be employed. The oxidation of 1,2,3,4-tetrahydroquinolines is a direct method to produce aromatic quinolines. researchgate.net While various catalysts have been explored for this transformation, some methods suffer from drawbacks such as low yields and high catalyst costs. researchgate.net The mechanism of oxidative cyclization can be complex, sometimes involving radical cations and the influence of a second nucleophile to direct the reaction pathway. nih.gov In natural product biosynthesis, oxidative cyclizations are key transformations that can lead to significant structural changes and the emergence of biological activity. nih.gov These reactions can be enabled by either oxidation or reduction, with the former being more common. nih.gov

The following table presents examples of domino reactions involving reduction or oxidation for the synthesis of tetrahydroquinoline derivatives.

| Reaction Type | Starting Material | Key Transformation | Catalyst/Reagent | Product | Yield | Reference |

| Reductive Cyclization | 2-Nitrochalcones | Catalytic Hydrogenation | Not specified | Tetrahydroquinolines | 65-90% | nih.gov |

| Oxidative Aromatization | 1,2,3,4-Tetrahydroquinolines | Oxidation | Various | Quinolines | Varies | researchgate.net |

SNAr-Terminated Sequences

Domino reactions that conclude with an intramolecular nucleophilic aromatic substitution (SNAr) provide an efficient pathway to tetrahydroquinoline derivatives. These sequences typically involve the formation of a nitrogen nucleophile that subsequently attacks an activated aromatic ring to close the six-membered heterocycle.

One such strategy is a domino SN2-SNAr sequence. For instance, the reaction of a suitably substituted benzylamine (B48309) with a molecule containing both a primary bromide and an activated fluoride (B91410) on an aromatic ring can lead to the formation of a tetrahydroquinoline. The initial step is an intermolecular SN2 reaction where the benzylamine displaces the bromide. This is followed by an intramolecular SNAr displacement of the fluoride by the newly formed secondary amine. This process has been shown to proceed at ambient temperature in dimethylformamide (DMF), affording the tetrahydroquinoline product in high yield. nih.gov

Another variation is a reductive amination-SNAr reaction. This approach can be initiated by the reduction of a nitro group on an aryl ketone or aldehyde, which then undergoes reductive amination to form the tetrahydroquinoline ring system. nih.gov

A domino Michael-SNAr approach has also been developed for the synthesis of related 2,3-dihydro-4(1H)-quinolinones. In this method, a Michael addition initiates the sequence, followed by an SNAr reaction to complete the cyclization. nih.gov

| Entry | Reactants | Conditions | Product | Yield (%) | Ref |

| 1 | Benzylamine and 1-(2-bromoethyl)-2-fluoro-4-nitrobenzene | DMF, ambient temperature | N-Benzyl-6-nitro-1,2,3,4-tetrahydroquinoline | 98 | nih.gov |

Acid-Catalyzed Ring Closures or Rearrangements

Acid-catalyzed reactions are fundamental to the synthesis of quinolines, which are the aromatic precursors to tetrahydroquinolines. Subsequent reduction of the synthesized quinoline provides the desired 1,2,3,4-tetrahydroquinoline. Several classic named reactions fall under this category.

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions, typically using concentrated sulfuric acid. nih.govresearchgate.net The mechanism proceeds through the formation of a Schiff base intermediate, which then tautomerizes to an enamine. An acid-catalyzed intramolecular electrophilic attack on the aniline ring, followed by dehydration, yields the quinoline product. nih.govacs.orgorganic-chemistry.org

The Doebner-von Miller reaction is a related method that uses an α,β-unsaturated carbonyl compound, which can be formed in situ from an aldol (B89426) condensation. nih.gov This reaction of an aniline with the α,β-unsaturated aldehyde or ketone is catalyzed by Brønsted or Lewis acids and leads to the formation of substituted quinolines. nih.govkorea.ac.kr

The Skraup synthesis is one of the oldest methods for preparing quinolines. It involves the reaction of aniline with glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid. The glycerol is dehydrated to acrolein in situ, which then acts as the α,β-unsaturated carbonyl component. korea.ac.krresearchgate.net

In the context of domino reactions, a process can be initiated by the reduction of a nitro group, followed by an acid-catalyzed ring closure to form the tetrahydroquinoline scaffold. nih.gov

| Reaction Name | Reactants | Catalyst/Conditions | Product Type | Ref |

| Combes Synthesis | Aniline, β-Diketone | H₂SO₄ | 2,4-Substituted quinoline | nih.govresearchgate.net |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Lewis or Brønsted acid | Substituted quinoline | nih.govkorea.ac.kr |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing agent | H₂SO₄ | Quinoline | korea.ac.krresearchgate.net |

High-Temperature Cyclizations

Thermal annulation reactions represent another approach to the synthesis of tetrahydroquinolines. These reactions often proceed without the need for a catalyst, relying on high temperatures to overcome the activation energy barrier for cyclization.

A notable example is the thermal annulation of N-(2-alkenylphenyl)amino-substituted chromium Fischer carbenes. This reaction leads to the formation of tetrahydroquinolines, with the product yield being dependent on factors such as the solvent, as well as steric and electronic properties of the substrate. The highest yields have been observed when acetonitrile (B52724) is used as the solvent, though the results can be highly variable, with reported yields ranging from 12% to 70%. Common by-products in this reaction include the corresponding quinoline and 2-aminostyrene. nih.gov

| Substrate | Solvent | Temperature (°C) | Product | Yield (%) | Ref |

| N-(2-alkenylphenyl)amino-substituted chromium Fischer carbene | Acetonitrile | Not specified | Substituted 1,2,3,4-Tetrahydroquinoline | 12-70 | nih.gov |

Metal-Promoted Processes

Metal-catalyzed and mediated reactions offer a versatile and efficient means of synthesizing tetrahydroquinolines, often under mild conditions and with high selectivity.

A manganese-catalyzed "borrowing hydrogen" methodology provides a direct route to 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. This one-pot cascade reaction is promoted by a manganese(I) PN³ pincer complex and selectively yields tetrahydroquinolines through a careful choice of base. This atom-efficient process generates water as the only byproduct and does not require an external reducing agent.

Iron-mediated heterocyclization of aryl azides has also been reported. This process involves an intramolecular nitrene C-H insertion promoted by an air-stable [Fe(III)(F₂₀TPP)Cl] complex. This one-step method provides a route to a limited range of 2-aryl-1,2,3,4-tetrahydroquinolines in good yields (72%–81%). nih.gov

Iridium-catalyzed oxidative cyclization of amino alcohols represents another metal-promoted pathway. In the presence of a dichloro(pentamethylcyclopentadienyl)iridium(III) dimer and a base, amino alcohols can be converted to tetrahydroquinolines. The proposed mechanism involves the iridium complex oxidizing the alcohol to an aldehyde, which is then captured by the amine to form an imine. This imine is subsequently reduced to the tetrahydroquinoline by a hydrido iridium species generated during the initial oxidation step. nih.gov

| Metal Catalyst/Mediator | Reactants | Key Features | Yield (%) | Ref |

| Manganese(I) PN³ pincer complex | 2-Aminobenzyl alcohol, Secondary alcohol | Borrowing hydrogen methodology, atom-efficient | Good | |

| [Fe(III)(F₂₀TPP)Cl] | Aryl azide | Intramolecular nitrene C-H insertion | 72-81 | nih.gov |

| [Ir(Cp*)Cl₂]₂ | Amino alcohol | Oxidative cyclization | Not specified | nih.gov |

Imine Addition-S_NAr Sequence

A domino strategy involving an imine addition followed by a nucleophilic aromatic substitution (SNAr) has been utilized for the synthesis of 2,3-dihydro-4(1H)-quinolinones, which are structurally related to tetrahydroquinolines. This approach involves the reaction of a β-ketoester, such as tert-butyl 2-fluoro-5-nitrobenzoylacetate, with pre-formed imines at room temperature. nih.gov

The reaction proceeds through the addition of the ketoester to the imine, which is followed by an intramolecular SNAr reaction of the resulting secondary amine. This displaces the fluoride from the activated aromatic ring, leading to the formation of the dihydroquinolinone product as its stable enol form. The reaction is successful with aldimines, affording the products in good to excellent yields (74%–97%). However, it has been noted to fail with more sterically hindered ketimines. A notable feature of this reaction is that it proceeds without the need for a base. nih.gov

| Ketoester | Imine | Conditions | Product | Yield (%) | Ref |

| tert-Butyl 2-fluoro-5-nitrobenzoylacetate | Aldimine | Room temperature | 4-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic ester derivative | 74-97 | nih.gov |

Dehydrative [4+2] Aza-Annulation

The synthesis of tetrahydroquinolines can be achieved through a dehydrative cyclization process, which can be considered a type of [4+2] aza-annulation. A notable example is the chiral phosphoric acid-catalyzed synthesis of chiral tetrahydroquinolines from 2-aminochalcones.

This method is a one-pot, two-step consecutive process. In the first step, the 2-aminochalcone undergoes a dehydrative cyclization catalyzed by a chiral phosphoric acid to form the corresponding quinoline. Subsequently, in the same pot, the resulting quinoline is asymmetrically reduced to the chiral tetrahydroquinoline using a Hantzsch ester, with the reaction still being catalyzed by the same chiral phosphoric acid. This protocol is applicable to a wide variety of 2-aminochalcones and provides the desired tetrahydroquinoline products in excellent yields and with high enantioselectivities.

Furthermore, a formal [4+2] annulation reaction between in situ generated p-quinone methides and nitroalkenes has been developed. This reaction proceeds via an aza-Michael/1,6-conjugate addition sequence to afford 4-aryl-substituted tetrahydroquinolines in good yields. nih.gov Similarly, the use of cyanoalkenes in a DBU-mediated catalyst-free [4+2] annulation with ortho-tosylaminophenyl-substituted p-quinone methides also yields highly substituted tetrahydroquinolines with excellent diastereoselectivities. nih.gov

| Reactants | Catalyst/Conditions | Key Features | Yield (%) | Ref |

| 2-Aminochalcone, Hantzsch ester | Chiral Phosphoric Acid | One-pot, dehydrative cyclization/asymmetric reduction | Excellent | |

| p-Quinone methide, Nitroalkene | MnO₂ (oxidant) | Formal [4+2] annulation | Good | nih.gov |

| o-Tosylaminophenyl-substituted p-QM, Cyanoalkene | DBU, Toluene, 40°C | Catalyst-free [4+2] annulation | Up to 96 | nih.gov |

Multi-Component Reactions for Tetrahydroquinoline Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates all or most of the atoms of the starting materials. The Povarov reaction is a prominent MCR for the synthesis of tetrahydroquinolines.

The Povarov reaction is typically an acid-catalyzed [4+2] cycloaddition between an aniline, an aldehyde, and an alkene. The reaction is believed to proceed through the in situ formation of an imine from the aniline and aldehyde, which then acts as the aza-diene in a hetero-Diels-Alder reaction with the alkene. Alternatively, a stepwise mechanism involving a Mannich-type addition followed by an intramolecular Friedel-Crafts alkylation has also been proposed.

A variety of catalysts, including Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃, BF₃·OEt₂) and Brønsted acids (e.g., p-toluenesulfonic acid), can be employed to promote the Povarov reaction. The reaction can be performed as a one-pot, three-component reaction, which is a significant advantage over methods that require the pre-synthesis of intermediates. The scope of the Povarov reaction is broad, allowing for the synthesis of a diverse range of substituted tetrahydroquinolines.

| Catalyst | Reactants | Solvent | Product Type | Yield (%) | Ref |

| Yb(OTf)₃ (10 mol%) | Aniline, Benzaldehyde, Cyclopentadiene (B3395910) | Not specified | Substituted Tetrahydroquinoline | 85 | |

| p-Toluenesulfonic acid | Aniline, Benzaldehyde, Methyl propiolate | Ethanol | 2-Aryl-4-arylamino-1,2,3,4-tetrahydroquinoline-3-carboxylate | 63 | |

| Dy(OTf)₃ | Intramolecular aldehyde and aniline | Not specified | Fused quinoline (precursor to THQ) | 71 | |

| BF₃·OEt₂ | Intramolecular reaction | Not specified | Benzimidazole-fused pyrrolo[3,4-b]quinolines | 62-78 |

Povarov Reaction

The Povarov reaction stands as a powerful and versatile method for the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. eurekaselect.comresearchgate.net This reaction, a formal [4+2] cycloaddition, typically involves the condensation of an aniline, an aldehyde, and an activated alkene. researchgate.net The initial reaction described by Povarov and colleagues in 1963 involved the reaction of benzylideneaniline (B1666777) with unsaturated compounds. eurekaselect.com However, this early iteration suffered from low product yields and the necessity of pre-forming the imine precursor, along with the use of stoichiometric amounts of catalyst. eurekaselect.com

A significant advancement came in 1995 when Kobayashi and coworkers developed a one-pot, multi-component version of the reaction. eurekaselect.com This updated protocol utilized anilines, aldehydes, and alkenes as dienophiles in the presence of a Lewis acid catalyst, resulting in significantly improved yields. eurekaselect.com The Povarov reaction is broadly categorized into three main types: the classic one-pot ABC reaction using an aniline, an aldehyde, and an activated alkene; the ACC' reaction involving an aniline and two equivalents of a dienophile; and the AA'BB' type, which uses two equivalents of both an aniline and an enolizable aldehyde. eurekaselect.comresearchgate.net

The mechanism of the Povarov reaction involves the acid-catalyzed formation of an imine from the aniline and aldehyde, which then acts as the aza-diene in the subsequent cycloaddition with the alkene (dienophile) to form the tetrahydroquinoline ring. researchgate.net The reaction demonstrates excellent regio- and diastereoselective control, making it a highly valuable tool in the synthesis of complex N-heterocyclic systems. researchgate.net Various catalysts have been employed, including Lewis acids like aluminum chloride (AlCl₃), indium(III) chloride (InCl₃), and scandium(III) triflate (Sc(OTf)₃), as well as iodine (I₂). researchgate.net More recent developments have explored the use of eco-friendly and reusable catalysts, such as acidic ionic liquids and nanocatalysts, and have even adapted the reaction to mechanochemical conditions using ball milling, which can lead to faster reaction times in a solvent-less environment. nih.govbohrium.com

One-Pot Three-Component Imino Diels-Alder Reaction

The one-pot three-component imino Diels-Alder reaction is a highly efficient strategy for the synthesis of this compound and its derivatives. This method aligns with the principles of green chemistry by minimizing waste and increasing atom economy through the combination of multiple reaction steps in a single vessel without the need for isolating intermediates. rsc.org This approach typically involves an aniline, an aldehyde, and an alkene, which react in the presence of a catalyst to form the tetrahydroquinoline scaffold. researchgate.net

The reaction proceeds via the in situ formation of an imine from the aniline and aldehyde, which then participates in a hetero-Diels-Alder reaction with the alkene. The use of a one-pot procedure significantly enhances the synthetic efficiency compared to traditional multi-step syntheses. dicp.ac.cn Various catalytic systems have been developed to promote this transformation, including Lewis acids and Brønsted acids. researchgate.net

A notable example is the mechanochemical aza-vinylogous Povarov reaction, which can be carried out in a sequential three-component fashion under ball milling conditions. nih.gov This solvent-free method has been shown to produce highly functionalized 1,2,3,4-tetrahydroquinolines in good to excellent yields and with good diastereoselectivity. nih.gov The reaction conditions, such as the choice of catalyst and solvent (or lack thereof in mechanochemistry), can significantly influence the reaction's outcome, including the yield and stereoselectivity. bohrium.com

Enantioselective Synthesis and Kinetic Resolution

The development of methods for the enantioselective synthesis and kinetic resolution of 1,2,3,4-tetrahydroquinaldines is of significant interest due to the prevalence of chiral tetrahydroquinoline motifs in biologically active molecules. dicp.ac.cn

Chiral Catalysts in Asymmetric Synthesis

The asymmetric synthesis of 1,2,3,4-tetrahydroquinaldines can be effectively achieved using chiral catalysts that can induce high levels of stereocontrol. Chiral phosphoric acids (CPAs) have emerged as powerful catalysts in this context. dicp.ac.cnresearchgate.net These catalysts can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding interactions, creating a well-defined chiral environment for the reaction. researchgate.net

One strategy involves a one-pot cascade biomimetic reduction. In this approach, a quinoline intermediate is formed in situ and then asymmetrically reduced in the presence of a chiral phosphoric acid and a hydrogen source. dicp.ac.cn For instance, a ruthenium complex can be used to facilitate the initial cyclization and subsequent in situ reduction, while the chiral phosphoric acid controls the enantioselectivity of the final reduction step. dicp.ac.cn This method has been shown to produce chiral tetrahydroquinolines with high yields and excellent enantioselectivities. dicp.ac.cn

Another approach is the enantioselective Povarov reaction, which utilizes chiral Lewis acids or Brønsted acids to catalyze the cycloaddition. researchgate.net These chiral catalysts can effectively control the facial selectivity of the dienophile's approach to the imine, leading to the formation of one enantiomer in excess. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. armchemfront.com

Acylative Kinetic Resolution of Racemic 1,2,3,4-Tetrahydroquinaldines

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. In the context of 1,2,3,4-tetrahydroquinaldines, acylative kinetic resolution has proven to be an effective method. nih.gov This process involves the enantioselective acylation of the racemic amine, where one enantiomer reacts faster with an acylating agent in the presence of a chiral catalyst, leaving the unreacted enantiomer in high enantiomeric excess.

Use of Chiral Acyl Chlorides

While the provided search results focus more on chiral acyl-transfer catalysts with achiral acylating agents, the principle of using chiral reagents for kinetic resolution is well-established. The use of a chiral acyl chloride would involve its reaction with the racemic this compound. The inherent chirality of the acyl chloride would lead to the formation of diastereomeric transition states upon reaction with each enantiomer of the amine. The difference in the energy of these transition states would result in different reaction rates, allowing for the separation of the enantiomers.

A more common and often more efficient approach is the use of a chiral non-racemic catalyst to mediate the reaction between the racemic amine and an achiral acylating agent, such as an acyl chloride or an anhydride (B1165640). nih.govdaneshyari.com Chiral acyl-transfer catalysts, for example, can selectively activate the acylating agent and deliver it to one enantiomer of the amine over the other. nih.gov

Influence of Steric Factors and Protecting Groups on Stereoselectivity

Steric factors and the nature of protecting groups on the this compound substrate can significantly influence the stereoselectivity of the kinetic resolution. The size and position of substituents on both the tetrahydroquinoline ring and the acylating agent play a crucial role in the degree of chiral recognition by the catalyst.

In general, larger steric bulk near the reacting center (the nitrogen atom of the tetrahydroquinoline) can enhance the selectivity of the resolution. The chiral catalyst creates a specific three-dimensional pocket, and a good steric match between one enantiomer and the catalyst's chiral environment leads to a lower energy transition state and a faster reaction rate. The other enantiomer, being a poorer fit, reacts more slowly.

Protecting groups on the nitrogen atom of the tetrahydroquinoline can also modulate the reactivity and stereoselectivity. An N-protecting group can influence the conformation of the molecule and its interaction with the chiral catalyst. The electronic properties of the protecting group can also affect the nucleophilicity of the nitrogen atom, thereby influencing the reaction rate. The choice of protecting group must be carefully considered to achieve optimal selectivity in the kinetic resolution process.

Theoretical Studies in Kinetic Resolution

Kinetic resolution is a pivotal technique for the separation of enantiomers, and theoretical studies offer profound insights into the mechanisms governing this process. In the context of 1,2,3,4-tetrahydroquinoline derivatives, particularly N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines which are structurally analogous to N-protected tetrahydroquinaldine, significant research has been conducted on lithiation-based kinetic resolutions.

One prominent study investigated the kinetic resolution of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines using n-butyllithium in the presence of the chiral ligand (-)-sparteine (B7772259). nih.gov The process involves the deprotonation at the C2 position, which is adjacent to the nitrogen atom. While variable temperature NMR spectroscopy indicated that the rotation of the tert-butoxycarbonyl (Boc) group is rapid, in situ ReactIR spectroscopy confirmed that the lithiation itself is also a fast process at -78 °C. nih.gov

The key to the kinetic resolution is the differential rate of deprotonation of the two enantiomers when complexed with the chiral ligand. By pre-mixing n-BuLi and (-)-sparteine before the addition of the tetrahydroquinoline substrate, a high selectivity factor (krel) of 20 was achieved, resulting in the recovery of the unreacted starting material with a high enantiomeric ratio (97:3). nih.gov

Theoretical studies, specifically Density Functional Theory (DFT) calculations, have been employed to understand the structure of the intermediate organolithium species. nih.gov These calculations are crucial for elucidating the subtle energetic differences between the diastereomeric transition states that lead to the observed enantioselectivity. For example, DFT calculations were used to probe an unusual change in regioselectivity observed when methyl cyanoformate was used as an electrophile, which resulted in substitution on the C2-aryl ring instead of the expected C2 position of the tetrahydroquinoline core. The calculations suggested that the binding of the cyanoformate electrophile alters the structure of the organolithium intermediate, thereby directing the substitution to a different site. nih.gov This synergy between experimental observation and theoretical computation is essential for optimizing reaction conditions and designing more efficient kinetic resolution protocols.

Functionalization and Derivatization Strategies

The this compound scaffold can be chemically modified through various functionalization and derivatization reactions to generate a diverse range of molecules with potential applications. Key strategies include regioselective nitration, N-arylation, and cyclization reactions to form fused systems.

Regioselective Nitration

The introduction of a nitro group onto the aromatic ring of tetrahydroquinoline is a critical functionalization step. However, the position of nitration is highly dependent on the reaction conditions and the nature of the substituent on the nitrogen atom.

Historical reports on the nitration of 1,2,3,4-tetrahydroquinoline (THQ) have been inconsistent. A comprehensive study combining experimental work and theoretical calculations has clarified the factors governing regioselectivity. nih.gov Nitration of unprotected THQ under acidic conditions (HNO₃/H₂SO₄) leads to the N-protonated species. This protonation makes the heterocyclic ring strongly deactivating, directing the electrophilic substitution to the benzene (B151609) ring. Experimental results show that nitration of unprotected THQ yields a mixture of isomers, with 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683) being the major product, accompanied by the 6-nitro and 5-nitro isomers. nih.gov

A detailed NMR analysis was essential to unequivocally characterize the different nitro isomers produced. nih.gov In parallel, computational studies using the B3LYP/6-31++G** level of theory were performed to analyze the stability of the σ-complex intermediates for nitration at each possible position (C5, C6, C7, C8). nih.gov These theoretical calculations corroborated the experimental findings, confirming that for the N-protonated species, the transition state leading to the 7-nitro isomer is the most stable, thus explaining its prevalence as the major product. nih.gov

The regiochemical outcome of the nitration reaction can be precisely controlled by using N-protective groups. nih.gov When the nitrogen atom of THQ is protected, the system remains neutral during the nitration reaction, altering the electronic properties of the ring system. The nature of the protective group (both electronic and steric effects) plays a crucial role in directing the incoming nitro group.

A systematic investigation of various N-protective groups revealed that strong electron-withdrawing groups are key to achieving high regioselectivity. nih.gov For instance, when THQ is protected with a trifluoroacetyl group (N-TFA), the nitration occurs with complete regioselectivity, yielding exclusively the 6-nitro-1,2,3,4-tetrahydroquinoline (B82555) derivative. nih.gov This is because the electron-withdrawing nature of the TFA group deactivates the ortho- and para-directing ability of the nitrogen lone pair, leading to a preference for substitution at the 6-position. In contrast, other protective groups like acetyl or tosyl result in mixtures of 6- and 7-nitro isomers.

The following table summarizes the experimental results of nitrating N-protected tetrahydroquinoline derivatives, highlighting the directing effect of the protective group.

| N-Protective Group | Nitrating Agent | Product(s) (% Yield) | Reference |

|---|---|---|---|

| None (N-protonated) | HNO₃/H₂SO₄ | 7-NO₂ (45%), 6-NO₂ (28%), 5-NO₂ (10%) | nih.gov |

| Acetyl (Ac) | HNO₃/Ac₂O | 7-NO₂ (40%), 6-NO₂ (60%) | nih.gov |

| Tosyl (Ts) | HNO₃/H₂SO₄ | 7-NO₂ (65%), 6-NO₂ (35%) | nih.gov |

| Trifluoroacetyl (TFA) | HNO₃/TFA | 6-NO₂ (98%) | nih.gov |

N-Arylation of Amines

The formation of a C-N bond between the nitrogen atom of tetrahydroquinaldine and an aryl group is a valuable transformation for synthesizing compounds with diverse biological activities. nih.gov The most common methods for this transformation are palladium-catalyzed reactions like the Buchwald-Hartwig amination and copper-catalyzed reactions like the Ullmann condensation. wikipedia.orgwikipedia.org

A particularly efficient one-pot method has been developed that combines the reduction of a quinoline precursor to a tetrahydroquinoline with a subsequent N-arylation step using a Chan-Evans-Lam coupling reaction. thieme-connect.com This process showcases the dual role of boronic acid, which first catalyzes the reduction of the quinoline with Hantzsch ester and then acts as the arylating reagent in the copper-catalyzed N-arylation step. thieme-connect.com This one-pot synthesis is highly practical due to its aerobic conditions and broad substrate scope.

The general reaction involves the coupling of a tetrahydroquinoline with an aryl boronic acid in the presence of a copper catalyst, such as Cu(OAc)₂, and a base. This methodology allows for the synthesis of a wide array of N-aryl tetrahydroquinolines in high yields.

The table below presents a selection of N-aryl tetrahydroquinolines synthesized using this one-pot reduction/N-arylation protocol.

| Aryl Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 1-Phenyl-1,2,3,4-tetrahydroquinoline | 95 | thieme-connect.com |

| p-Tolylboronic acid | 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline | 94 | thieme-connect.com |

| 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline | 96 | thieme-connect.com |

| 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinoline | 75 | thieme-connect.com |

| 4-Fluorophenylboronic acid | 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoline | 60 | thieme-connect.com |

Cyclization Reactions for Fused Systems

The tetrahydroquinoline nucleus serves as a versatile building block for the synthesis of more complex, fused polycyclic systems. These reactions often involve forming new rings by utilizing the existing nitrogen and carbon atoms of the tetrahydroquinoline core.

One strategy involves domino reactions, where a sequence of intramolecular reactions leads to the formation of fused tricyclic systems. For example, appropriately substituted tetrahydroquinoline precursors can undergo reductive cyclization using hydrogen and a palladium on carbon catalyst to produce trans-fused polycyclic structures in high yield and selectivity. nih.gov

Another powerful method for constructing fused systems is the Castagnoli-Cushman reaction. This reaction has been applied to 3,4-dihydroisoquinolines (which are structurally related to the enamine tautomers of certain tetrahydroquinolines) with various cyclic anhydrides to create benzo[a]quinolizidine systems and their hetero-analogs in a single step. nih.govbeilstein-journals.org For instance, the reaction of 1-methyl-3,4-dihydroisoquinoline (B1216472) with thiodiacetic anhydride yields an angularly substituted trans-2-thiabenzo[a]quinolizidinone. nih.gov The versatility of these reactions allows for the construction of a variety of fused polyheterocycles containing a bridgehead nitrogen atom, demonstrating a key strategy for expanding the molecular complexity of the core tetrahydroquinoline scaffold. nih.gov

Preparation of Thiophene-Fused and Tetrahydroquinoline-Linked Cyclopentadienyl (B1206354) Titanium Complexes

A significant advancement in organometallic chemistry involves the synthesis of thiophene-fused and tetrahydroquinoline-linked cyclopentadienyl titanium complexes. These half-metallocene complexes are notable for their potential as high-performance homogeneous Ziegler catalysts for olefin polymerization. mdpi.comresearchgate.net

The synthetic strategy enables the one-step preparation of the foundational cyclopentadiene ligands linked to a tetrahydroquinoline or tetrahydroquinaldine moiety. rsc.orgrsc.org This is achieved through the directed ortho-lithiation of lithium carbamates generated from the respective tetrahydroquinoline precursors. rsc.orgrsc.org This method is efficient and can be scaled up without the need for chromatographic purification. mdpi.comrsc.org

The general structure of the ligands is [2-R¹-3-R²-4,5-dimethyl-6-(2-R³-2,3,4,5-tetrahydroquinolin-8-yl)-4H-cyclopenta[b]thiophene], where R¹, R², and R³ can be hydrogen or a methyl group. rsc.orgrsc.org From these cyclopentadiene compounds, the corresponding titanium(IV) and zirconium(IV) complexes are prepared. rsc.orgbohrium.com For instance, a dichlorotitanium complex can be synthesized from its ligand precursor through successive reactions involving methyl lithium (MeLi), Ti(NMe₂)₂Cl₂, and Me₂SiCl₂. rsc.org Another route involves the reaction of the dilithiated ligand with TiCl₄. researchgate.net

The molecular structures of several of these titanium complexes have been confirmed by X-ray crystallography. rsc.orgrsc.org The resulting complexes, particularly those with methyl substitutions on both the thiophene (B33073) and tetrahydroquinaldine rings, have demonstrated excellent catalytic activities in ethylene (B1197577)/1-octene copolymerization. rsc.orgbohrium.com Specifically, certain dimethyltitanium complexes show high activity even with low amounts of methylaluminoxane (B55162) (MAO) as a cocatalyst. rsc.org

Table 1: Synthesis of Thiophene-Fused Tetrahydroquinoline-Linked Titanium Complexes

| Complex | Ligand Precursor | Reagents | Yield | Reference |

|---|---|---|---|---|

| Dichlorotitanium complex (16) | Compound 9 | 1. MeLi, 2. Ti(NMe₂)₂Cl₂, 3. Me₂SiCl₂ | 75% | rsc.org |

| Dimethyltitanium complex (12) | Compound 8 | 1. MeLi, 2. TiCl₄•DME | - | rsc.orgbohrium.com |

| Dimethyltitanium complex (14) | Compound 10 | 1. MeLi, 2. TiCl₄•DME | - | rsc.orgbohrium.com |

Table data is compiled from multiple sources detailing the synthesis of various complexes. Yields are reported where available.

Hybrid Molecule Synthesis (e.g., Ibuprofen (B1674241) Hybrids)

The synthesis of hybrid molecules, which combine two or more pharmacologically active fragments into a single entity, is a burgeoning field in medicinal chemistry. A notable example is the creation of a hybrid molecule from 1,2,3,4-tetrahydroquinoline and ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). mdpi.comresearchgate.net

The primary synthetic route to obtain the hybrid molecule, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one, involves the acylation of 1,2,3,4-tetrahydroquinoline. mdpi.com In this reaction, the carboxylic acid group of ibuprofen is first converted to a more reactive acyl chloride. This is achieved by reacting ibuprofen with a chlorinating agent. The resulting 2-(4-isobutylphenyl)propanoyl chloride is then reacted with 1,2,3,4-tetrahydroquinoline. mdpi.comresearchgate.net

The reaction is typically carried out in a solvent like dichloromethane, and a base such as triethylamine (B128534) is added to neutralize the hydrochloric acid byproduct. mdpi.com This method has proven successful and generally proceeds with a high yield. mdpi.comresearchgate.net Initial attempts to directly couple the carboxylic group of ibuprofen with the amine using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) were reported as unsuccessful. mdpi.com

The resulting hybrid molecule combines the structural features of both ibuprofen and the tetrahydroquinoline scaffold, with the goal of developing new compounds with potentially enhanced or modified biological activities. mdpi.comnih.govnih.gov

Table 2: Synthesis of Ibuprofen-Tetrahydroquinoline Hybrid

| Reactant 1 | Reactant 2 | Key Reagents/Solvents | Product | Reference |

|---|

This table summarizes the key components in the successful synthesis of the ibuprofen-tetrahydroquinoline hybrid molecule.

Chemical Reactivity and Mechanistic Studies of 1,2,3,4 Tetrahydroquinaldine

Oxidation and Dehydrogenation Reactions

The oxidation of 1,2,3,4-tetrahydroquinaldine, a substituted tetrahydroquinoline, is a key transformation for accessing quinaldine (B1664567) derivatives, which are important structural motifs in medicinal chemistry and materials science. wikipedia.org This process, also known as oxidative dehydrogenation, involves the removal of hydrogen atoms from the heterocyclic ring, leading to aromatization.

Catalytic Dehydrogenation to Quinaldine Derivatives

The catalytic dehydrogenation of this compound and its parent compound, 1,2,3,4-tetrahydroquinoline (B108954), has been the subject of extensive research. Various catalytic systems have been developed to promote this transformation efficiently under different reaction conditions. The primary product of the dehydrogenation of this compound is 2-methylquinoline, commonly known as quinaldine. wikipedia.org

Studies have shown that the reactivity in dehydrogenation can be influenced by substituents on the tetrahydroquinoline core. For instance, research comparing the dehydrogenation of this compound and 1,2,3,4-tetrahydroquinoline has indicated that the former can exhibit greater reactivity under certain catalytic conditions. researchgate.net The presence of the methyl group at the 2-position can affect the electronic properties and steric environment of the molecule, thereby influencing the rate of the catalytic cycle.

Role of Catalysts and Reaction Conditions

A variety of catalysts, both homogeneous and heterogeneous, have been employed for the dehydrogenation of tetrahydroquinolines. These include systems based on transition metals like iridium, ruthenium, copper, and nickel, as well as metal-free catalysts. researchgate.netnih.govpku.edu.cnrsc.orgresearchgate.net The choice of catalyst and reaction conditions plays a crucial role in determining the efficiency, selectivity, and sustainability of the process.

Homogeneous Catalysis:

Iridium Complexes: Iridium complexes, such as those with pentamethylcyclopentadienyl (Cp*) ligands, have been shown to be effective for the dehydrogenation of 1,2,3,4-tetrahydroquinolines. researchgate.net For example, a t-butyl-substituted cyclopentadienyl (B1206354) iridium complex demonstrated high efficiency in the dehydrogenation of 2-methyl-1,2,3,4-tetrahydroquinoline. researchgate.net Increasing the temperature and reaction time generally leads to higher yields. researchgate.net

Ruthenium-based Catalysts: A modular o-quinone-based catalyst system, specifically [Ru(phd)3]2+ (where phd is 1,10-phenanthroline-5,6-dione), has been developed for the aerobic oxidation of tetrahydroquinolines. nih.govorganic-chemistry.orgacs.org The addition of a Co(salophen) cocatalyst allows the reaction to proceed efficiently at room temperature using ambient air as the oxidant. nih.govorganic-chemistry.orgacs.org

Heterogeneous Catalysis:

Copper-Manganese Oxides: A novel Cu2-MnOx catalyst, synthesized via a template-free oxalate (B1200264) route, has shown high conversion (99.1%) and selectivity (97.2%) for the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinoline to quinoline (B57606) under mild conditions with air as the oxidant. pku.edu.cn The catalytic activity is attributed to the amorphous nature of the catalyst, high surface area, and the presence of Mn3+ and adsorbed oxygen species. pku.edu.cn

Nickel Oxide on Graphene: Nickel oxide supported on graphene nanoplatelets (NiO/Gr) serves as an efficient heterogeneous catalyst for the aerobic dehydrogenation of N-heterocycles. researchgate.net This system offers the advantages of low metal loading and easy catalyst recovery. researchgate.net

Metal-Free Catalysts: N,P-co-doped porous carbon materials have been developed as metal-free heterogeneous catalysts for the oxidative dehydrogenation of various N-heterocycles, including 1,2,3,4-tetrahydroquinoline derivatives. rsc.org These catalysts demonstrate high activity and selectivity using air as a green oxidant in water. rsc.org

The reaction mechanism for dehydrogenation can vary depending on the catalyst system. For instance, o-quinone-based catalysts can operate through a "transamination" pathway or a non-biomimetic "addition-elimination" pathway involving a hemiaminal intermediate. nih.govacs.org

Interactive Data Table: Catalytic Dehydrogenation of Tetrahydroquinolines

| Catalyst System | Substrate | Product | Yield (%) | Reaction Conditions |

| [Ru(phd)3]2+/Co(salophen) | 1,2,3,4-Tetrahydroquinoline | Quinoline | 93 | Room temperature, ambient air |

| Cu2-MnOx | 1,2,3,4-Tetrahydroquinoline | Quinoline | 97.2 (selectivity) | Mild conditions, air |

| t-butyl-Cp Iridium Complex | 2-Methyl-1,2,3,4-tetrahydroquinoline | Quinaldine | High | p-xylene, reflux |

| NPCH (N,P-co-doped carbon) | Substituted Tetrahydroquinolines | Substituted Quinolines | Good | 120 °C, air, water |

N-Alkylation Reactions

N-alkylation of the secondary amine in the this compound ring is a common transformation to introduce various functional groups. A one-pot method for the transfer hydrogenation of quinolines and subsequent N-alkylation of the resulting 1,2,3,4-tetrahydroquinolines using alcohols has been developed. rsc.org This process is mediated by a Pd/C/Zn mixture and proceeds through a hydrogen autotransfer mechanism, yielding N-alkylated tetrahydroquinolines in excellent yields. rsc.org While this study focuses on quinolines as starting materials, the methodology is directly applicable to the N-alkylation of pre-formed this compound.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comkhanacademy.org In the case of this compound, the benzene (B151609) ring is activated towards EAS by the electron-donating nature of the fused dihydro-N-heterocycle.

A study on N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines demonstrated that lithiation at the 2-position followed by quenching with various electrophiles leads to substitution at that position. nih.gov However, when methyl cyanoformate was used as the electrophile, an unusual EAS reaction occurred, with substitution taking place at the ortho position of the C-2 aryl ring. nih.gov This highlights how the choice of electrophile can influence the regioselectivity of substitution. While this specific example involves a derivative, it provides insight into the potential for EAS reactions on the tetrahydroquinoline scaffold. Further research is needed to systematically explore the EAS reactions directly on the benzene ring of this compound itself and the directing effects of the fused heterocyclic ring and the C-2 methyl group.

Complexation with Metal Ions

The nitrogen atom in the this compound ring possesses a lone pair of electrons, making it a potential ligand for coordination with metal ions. The formation of metal complexes can significantly alter the reactivity of the tetrahydroquinoline moiety.

While specific studies on the complexation of this compound are not extensively detailed in the provided search results, the catalytic cycles of many of the dehydrogenation reactions mentioned in section 3.1 inherently involve the coordination of the tetrahydroquinoline nitrogen to the metal center of the catalyst. For example, in iridium-catalyzed dehydrogenation, the substrate coordinates to the iridium center as a crucial step in the catalytic cycle. researchgate.net Similarly, in the [Ru(phd)3]2+ catalyzed oxidation, the tetrahydroquinoline substrate interacts with the ruthenium complex. nih.govorganic-chemistry.org The steric and electronic properties of the tetrahydroquinoline ligand, including the presence of the methyl group in this compound, can influence the stability and reactivity of these metal complexes.

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an invaluable tool for elucidating the mechanisms of chemical reactions. In the context of this compound and related compounds, computational studies have provided insights into reaction pathways and the structures of intermediates.

For instance, DFT calculations were used to probe the unusual change in regioselectivity observed in the reaction of lithiated N-Boc-2-aryl-1,2,3,4-tetrahydroquinoline with methyl cyanoformate. nih.gov The calculations suggested that the binding of the cyanoformate electrophile altered the structure of the intermediate organolithium, leading to substitution on the aryl ring instead of the expected C-2 position. nih.gov

Furthermore, mechanistic studies on the formation of quinolines from 2-aminochalcones have been supported by computational analysis. dicp.ac.cn These studies suggest pathways involving protonation, iminium ion formation, bond rotation, isomerization, dehydration, and cyclization to yield the aromatic quinoline product. dicp.ac.cn Such computational approaches could be similarly applied to model the dehydrogenation, N-alkylation, and other reactions of this compound to provide a deeper understanding of the underlying reaction mechanisms.

Applications in Medicinal Chemistry and Pharmaceutical Development

Building Block for Pharmaceutical Synthesis

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a fundamental structural motif present in numerous natural products and synthetic pharmaceuticals. nih.gov Its importance as a synthetic target stems from its prevalence in a large number of biologically active compounds. nih.gov The development of novel synthetic methodologies, such as domino reactions, has been crucial in generating 1,2,3,4-tetrahydroquinoline derivatives with diverse substitution patterns, which in turn has spurred the design of new drug candidates over the past two decades. nih.gov

The synthesis of these derivatives often involves multi-step processes. For instance, a series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines were synthesized by reacting 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with Grignard reagents, followed by dehydration and subsequent reduction. nih.gov Another approach involves the direct reduction of quinolines, which is considered an efficient method for preparing tetrahydroquinolines. nih.gov The versatility of the 1,2,3,4-tetrahydroquinoline scaffold allows for its incorporation into hybrid molecules, such as the synthesis of a new hybrid molecule containing both 1,2,3,4-tetrahydroquinoline and ibuprofen (B1674241) fragments. mdpi.comresearchgate.net

Development of Biologically Active Molecules

The 1,2,3,4-tetrahydroquinoline core is a key feature in a variety of natural products that exhibit a broad spectrum of biological properties and potential pharmaceutical uses. nih.gov Many relatively simple derivatives have been evaluated as potential drugs. nih.gov For example, the 1,2,3,4-tetrahydroquinoline nucleus is found in compounds such as nicainoprol (B1678734), an antiarrhythmic drug, and virantmycin, an antiviral antibiotic with antifungal properties. nih.gov

The development of new derivatives is an active area of research. For example, a series of novel 1,2,3,4-tetrahydroquinoline derivatives were designed and synthesized to act as potent inhibitors of NF-κB transcriptional activity. nih.gov Similarly, new hybrid molecules have been created by combining the 1,2,3,4-tetrahydroquinoline scaffold with other pharmacologically active fragments, like ibuprofen, to explore their combined biological activities. mdpi.comresearchgate.net

Therapeutic Applications of 1,2,3,4-Tetrahydroquinaldine Derivatives

The diverse biological activities of this compound derivatives have led to their investigation in several therapeutic areas, including neuropharmacology, cancer research, pain management, and anti-inflammatory applications.

Neuropharmacology and Neurological Disorders

Derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) (a related class of compounds) have been studied for their effects on the central nervous system. For instance, some derivatives have been shown to interact with dopaminergic systems. nih.gov One study investigated the effects of 1,2,3,4-tetrahydroisoquinoline and its derivatives on the spontaneous discharge of dopaminergic neurons in the substantia nigra of rats. nih.gov The results suggested that the neurotoxicity of these derivatives is relatively weak compared to known neurotoxins like MPTP. nih.gov In fact, one derivative, 1-methyl-TIQ, showed a neuroprotective effect against MPTP-induced toxicity, possibly by reducing free radicals. nih.gov

Another study explored the neuroprotective potential of 1,2,3,4-tetrahydroisoquinoline (TIQ) against malonate-induced neurotoxicity in the rat brain, a model used to study neurodegenerative diseases. nih.gov TIQ was found to protect dopaminergic neuron terminals in the striatum from malonate-induced damage, suggesting its potential as a neuroprotective agent. nih.gov The mechanism of this protection may involve the inhibition of monoamine oxidase and an increase in glutathione (B108866) levels. nih.gov

Anti-Cancer Research and Antitumor Properties

The 1,2,3,4-tetrahydroquinoline scaffold is a key structural element in a variety of natural products with pharmacological utility, including anticancer activity. nih.gov A number of synthetic derivatives have been developed and evaluated for their potential as anticancer agents.

In one study, a series of novel 1,2,3,4-tetrahydroquinoline derivatives were synthesized and tested for their in vitro activity against several human cancer cell lines. nih.gov One particular compound, designated 6g, exhibited potent inhibition of NF-κB transcriptional activity and significant cytotoxicity against all tested cancer cell lines. nih.gov The inhibition of NF-κB is a key target in cancer therapy as its dysregulation is associated with cancer development and progression. nih.gov

Another study focused on the synthesis of 3,4-diaryl-1,2,3,4-tetrahydroquinolines and their evaluation as anticancer agents. nih.gov The lead compound from this series demonstrated low micromolar inhibition of various cancer cell lines. nih.gov Research has also explored the development of tetrahydroquinolinones to inhibit the growth of colorectal cancer cells by inducing cellular stress through the generation of reactive oxygen species (ROS). researchgate.net One such compound, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, showed promising in vitro antiproliferative activity and the ability to suppress colony formation and migration of cancer cells. researchgate.net

The anticancer potential of these compounds is often linked to their ability to induce apoptosis or autophagy in cancer cells. For example, the aforementioned tetrahydroquinolinone derivative was found to induce massive oxidative stress, leading to autophagy through the PI3K/AKT/mTOR signaling pathway. researchgate.net

Table 1: Selected this compound Derivatives with Anti-Cancer Activity

| Compound | Cancer Cell Lines Tested | Notable Findings |

| Compound 6g | NCI-H23, ACHN, MDA-MB-231, PC-3, NUGC-3, HCT 15 | Potent inhibitor of NF-κB transcriptional activity and showed significant cytotoxicity. nih.gov |

| 3,4-diaryl-1,2,3,4-tetrahydroquinolines | Various cancer cell lines | Lead compound showed low micromolar inhibition. nih.gov |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 (Colorectal cancer) | Exhibited in vitro antiproliferative activity, suppressed colony formation and migration, and induced autophagy. researchgate.net |

| Tetrahydroquinoline-based hybrids | Hep-2C (Laryngeal carcinoma) | A synthesized hybrid, SF8, showed significant antiproliferative potential. mdpi.com |

Pain Management Research

The potential of 1,2,3,4-tetrahydroquinoline derivatives in pain management has also been an area of investigation. Research has focused on developing compounds that can modulate pain pathways.

A study focused on developing tetrahydroquinoline-based inhibitors to disrupt the Cav3.2-USP5 interaction as a strategy for managing chronic pain. nih.gov The identified lead molecules demonstrated potent inhibition of this interaction and showed efficacy in mouse models of acute and chronic pain. nih.gov Another study reported that a simple derivative, 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline, exhibited analgesic activity that was one-eighth as potent as morphine. mdpi.com However, not all derivatives have shown significant analgesic effects. For instance, two other 1,2,3,4-tetrahydroquinoline-based compounds were synthesized and evaluated for their antinociceptive properties but displayed no significant analgesic activity. nih.gov

Chiral tetrahydroquinoline derivatives have also been prepared and shown to have outstanding anti-hyperalgesic activity in animal models of sustained inflammation and chronic neuropathic pain. researchgate.net

Anti-inflammatory Activity

The anti-inflammatory properties of 1,2,3,4-tetrahydroquinoline derivatives have been explored through various studies. The inhibition of NF-κB, a key regulator of immune and inflammatory responses, is a primary mechanism through which these compounds may exert their anti-inflammatory effects. nih.gov

A study involving the synthesis of a hybrid molecule of 1,2,3,4-tetrahydroquinoline and ibuprofen evaluated its in vitro anti-inflammatory activity through the inhibition of albumin denaturation. mdpi.com The results indicated that the synthesized hybrid compounds exhibited high activity in this assay. mdpi.com In another study, thirteen tetrahydroquinoline derivatives were synthesized and evaluated for their anti-inflammatory activities, among other biological effects. mdpi.com An in vitro nitric oxide (NO) assay was used to screen the compounds, and some derivatives were found to significantly scavenge NO levels, suggesting their potential to suppress NO generation by inhibiting iNOS enzyme activity. mdpi.com

Antibacterial Activity

Derivatives of this compound have demonstrated significant potential as antibacterial agents. Research has shown that certain benzoheterocyclic compounds based on this structure exhibit potent activity, particularly against Gram-positive bacteria such as staphylococci, as well as various anaerobic bacteria. nih.gov A notable advantage of these compounds is their effectiveness against bacterial strains that have acquired resistance to conventional antibiotics like penicillin and cephalosporin. nih.gov

Some tetrahydroquinolines exert their antibacterial effects by targeting essential bacterial enzymes. Identified targets include DNA gyrase and methionyl tRNA synthetase, the latter being a crucial target for treating infections caused by Gram-positive bacteria that are resistant to standard antibiotic therapies. researchgate.net

One specific derivative, 5-morpholino-6-fluoro-1,2,3,4-tetrahydroquinaldine, has been synthesized and noted for its antimicrobial properties. nih.gov This highlights the tunability of the tetrahydroquinaldine core to produce potent antibacterial agents.

Antimalarial Activity

The quinoline (B57606) ring system is historically significant in the fight against malaria, with famous examples like quinine (B1679958) and chloroquine (B1663885) forming the backbone of antimalarial therapy for decades. google.com Consequently, derivatives of the hydrogenated quinoline core, such as this compound, have been a logical focus for the development of new antimalarial drugs. google.com The tetrahydroquinoline nucleus is a key structural motif in various compounds currently being tested as antimalarial agents. nih.gov

Antipsychotic Activity